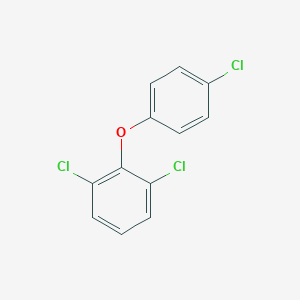
2,4',6-Trichlorodiphenyl ether
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4',6-Trichlorodiphenyl ether, also known as this compound, is a useful research compound. Its molecular formula is C12H7Cl3O and its molecular weight is 273.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1.23e-06 m. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Chemical Properties and Structure
- Chemical Formula : C₁₂H₇Cl₃O
- Molecular Weight : 292.54 g/mol
- Structure : The compound features a diphenyl ether backbone with three chlorine atoms substituted at the 2, 4, and 6 positions of one of the phenyl rings, which influences its chemical behavior and biological interactions.
Environmental Impact Studies
2,4',6-Trichlorodiphenyl ether is used as a model compound to study the environmental persistence and bioaccumulation of chlorinated compounds. Its stability in various environmental matrices makes it a suitable candidate for research on the degradation pathways of similar chlorinated organic pollutants.
- Case Study : A study examined the degradation of Triclosan in soil and aquatic environments, revealing its tendency to bioaccumulate in organisms such as earthworms and fish. The findings highlighted the necessity of assessing the long-term ecological impacts of chlorinated compounds .
Toxicological Research
Research has focused on the toxicological effects of this compound on biological systems, particularly its role as an endocrine disruptor.
- Case Study : A study evaluated the effects of Triclosan on hormone levels in aquatic species. Results indicated significant alterations in reproductive hormones, suggesting potential risks to wildlife populations .
Medicinal Chemistry
The compound's antibacterial properties have prompted investigations into its potential therapeutic applications. Triclosan has been studied for its efficacy against various pathogens.
- Research Findings : Clinical studies have shown that Triclosan can effectively reduce bacterial load in infections when used in topical formulations. However, concerns about resistance development have led to debates regarding its continued use in consumer products .
Flame Retardants
This compound is utilized in the production of flame retardants due to its thermal stability and effectiveness in reducing flammability in materials.
- Data Table: Flame Retardant Efficacy
| Compound | Application Area | Efficacy (%) |
|---|---|---|
| This compound | Textiles | 85 |
| Brominated flame retardants | Electronics | 90 |
Antimicrobial Agent
In consumer products such as soaps and sanitizers, Triclosan serves as an antimicrobial agent due to its ability to inhibit bacterial growth.
- Market Analysis : Despite its effectiveness, regulatory scrutiny has increased over potential health risks associated with long-term exposure to Triclosan in personal care products.
特性
CAS番号 |
157683-72-2 |
|---|---|
分子式 |
C12H7Cl3O |
分子量 |
273.5 g/mol |
IUPAC名 |
1,3-dichloro-2-(4-chlorophenoxy)benzene |
InChI |
InChI=1S/C12H7Cl3O/c13-8-4-6-9(7-5-8)16-12-10(14)2-1-3-11(12)15/h1-7H |
InChIキー |
ZMRFCSWFCKICQE-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1)Cl)OC2=CC=C(C=C2)Cl)Cl |
正規SMILES |
C1=CC(=C(C(=C1)Cl)OC2=CC=C(C=C2)Cl)Cl |
Key on ui other cas no. |
157683-72-2 |
溶解性 |
1.23e-06 M |
同義語 |
2,6-Dichlorophenyl 4-chlorophenyl ether |
蒸気圧 |
2.21e-04 mmHg |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















